![molecular formula C18H18N2O3 B3037643 Cyclo(Tyr-Phe) CAS No. 5147-17-1](/img/structure/B3037643.png)
Cyclo(Tyr-Phe)
Overview
Description
Synthesis Analysis
Cyclo(Tyr-Phe) is a cyclic dipeptide formed by the cyclization of the amino acid sequence Tyrosine (Tyr) and Phenylalanine (Phe) . The synthesis of such cyclic dipeptides can be achieved through cyclodipeptide synthases (CDPSs), which hijack aminoacyl-tRNAs from the ribosomal machinery for cyclodipeptide formation .Molecular Structure Analysis
The molecular structure of Cyclo(Tyr-Phe) involves a cyclic formation of the two amino acids, tyrosine and phenylalanine. Further detailed analysis of the molecular structure would require advanced techniques such as valence photoelectron spectra in the gas phase .Chemical Reactions Analysis
The chemical reactions involving Cyclo(Tyr-Phe) are complex and can involve various pathways. For instance, one study found that the electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides were investigated with a joint experimental and theoretical approach .Physical And Chemical Properties Analysis
Cyclo(Tyr-Phe) is a small molecule with the ability to pass through cell membranes. Further analysis of its physical and chemical properties would require specific experimental setups .Scientific Research Applications
Antibacterial, Anticancer, and Antioxidant Activities
Cyclo(Tyr-Phe) and its derivatives, such as cyclo(d-Tyr-d-Phe), have demonstrated notable antibacterial, anticancer, and antioxidant properties. A study by Kumar et al. (2014) found that cyclo(d-Tyr-d-Phe) isolated from Bacillus sp. exhibited significant antibacterial activity against medically important bacteria, including Staphylococcus epidermis. The compound also showed potent antitumor activity against A549 cells and significant antioxidant activity.
Anticoagulant Activity
Cyclo(Tyr-Phe) and its variants have been studied for their anticoagulant activities. In a study conducted by Be (2015), derivatives like cyclo(Phe-Tyr) isolated from Sparganium stoloniferum exhibited prolongation of prothrombin time, activated partial thromboplastin time, and thrombin time, indicating their potential as anticoagulants.
Structural and Conformational Analysis
Cyclo(Tyr-Phe) and similar compounds have been the subject of structural and conformational studies. Çelik and Gündüz (2017) conducted a study on Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) dipeptides, focusing on their stable conformers and potential as inhibitors in cervical carcinoma cells.
Enzymatic Synthesis and Cell Division Effects
Research by Arunrattiyakorn et al. (2007) on the enzymatic synthesis of dehydroderivatives from proline-containing cyclic dipeptides, including compounds similar to Cyclo(Tyr-Phe), investigated their effects on cell division, highlighting the importance of specific structures for biological activity.
Anticancer Activity
The anticancer potential of cyclic dipeptides, including Cyclo(Tyr-Phe) derivatives, has been a significant area of research. For example, a study by Merwe et al. (2008) synthesized various diketopiperazines and tested their ability to inhibit cancer cell growth, finding that Cyclo(Tyr-Cys) had a substantial effect on cervical carcinoma cells.
Antibacterial Metabolites and Biological Effects
Cyclo(Tyr-Phe) and related cyclic dipeptides have been studied for their antibacterial properties. Zhang Si (2009) isolated several cyclic dipeptides, including derivatives of Cyclo(Tyr-Phe), from the marine bacterium Pseudomonas sp. These compounds showed antibacterial activity against several marine bacterial species.
Quorum Sensing and Fungal Interactions
The role of Cyclo(Tyr-Phe) in quorum sensing and its biological effects in fungi have been explored. A 2020 study by Sun et al. discovered a quorum sensing system in Serratia odorifera using cyclo(Tyr-Phe) as an autoinducer, which regulated the growth and development of the fungus Hypsizygus marmoreus.
Mechanism of Action
Target of Action
Cyclo(Tyr-Phe), also known as Sparganin C (SC), is a small molecule derived from the Chinese yam Dioscorea opposita Thunb. or Sparganii rhizoma . The primary targets of Cyclo(Tyr-Phe) are the proteins JUNB and SOX5 . These proteins play a crucial role in mitigating ischemia/reperfusion (I/R) injury both in vivo and in vitro .
Mode of Action
Cyclo(Tyr-Phe) interacts with its targets, JUNB and SOX5, to mitigate I/R injury . This interaction results in changes at the molecular level that protect the blood-brain barrier (BBB) from damage caused by I/R injury .
Biochemical Pathways
Cyclo(Tyr-Phe) affects the PI3K/AKT/mTOR pathway . This pathway is involved in autophagy regulation, a process that Cyclo(Tyr-Phe) modulates to protect the BBB integrity . By inhibiting excess autophagy induced by I/R injury, Cyclo(Tyr-Phe) helps maintain BBB integrity .
Pharmacokinetics
It is noted that cyclo(tyr-phe) has the ability to penetrate the blood-brain barrier , which is crucial for its therapeutic effect on cerebral ischemia/reperfusion injury.
Result of Action
The action of Cyclo(Tyr-Phe) results in several molecular and cellular effects. It significantly reduces the amount of Evans blue staining in the brain, indicating reduced BBB permeability . It also inhibits the expression of inflammatory factors such as IL-6, IL-1β, IL-17, IL-23, and TNF-α, as well as TIPM1/MMP proteins . Furthermore, it promotes the expression of the tight junction proteins occludin, ZO-1, and claudin-5 .
Action Environment
The environment can influence the action, efficacy, and stability of Cyclo(Tyr-Phe). It’s worth noting that the studies referenced were conducted in controlled laboratory conditions, both in vivo and in vitro
properties
IUPAC Name |
3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVBLRIPRGGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346099 | |
Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5147-17-1 | |
Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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